molecular formula C15H26N4O2 B6632729 tert-butyl 2-methyl-3-(1H-pyrazol-5-ylmethylamino)piperidine-1-carboxylate

tert-butyl 2-methyl-3-(1H-pyrazol-5-ylmethylamino)piperidine-1-carboxylate

Cat. No.: B6632729
M. Wt: 294.39 g/mol
InChI Key: LPRTZAJDWKZAAM-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-3-(1H-pyrazol-5-ylmethylamino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a methyl group, and a pyrazolylmethylamino group

Properties

IUPAC Name

tert-butyl 2-methyl-3-(1H-pyrazol-5-ylmethylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2/c1-11-13(16-10-12-7-8-17-18-12)6-5-9-19(11)14(20)21-15(2,3)4/h7-8,11,13,16H,5-6,9-10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRTZAJDWKZAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OC(C)(C)C)NCC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methyl-3-(1H-pyrazol-5-ylmethylamino)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tert-butyl Group: The tert-butyl group is often introduced via a tert-butyl esterification reaction.

    Attachment of the Pyrazolylmethylamino Group: This step involves the reaction of the piperidine derivative with a pyrazole derivative under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-3-(1H-pyrazol-5-ylmethylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Tert-butyl 2-methyl-3-(1H-pyrazol-5-ylmethylamino)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-3-(1H-pyrazol-5-ylmethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The piperidine ring provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-methyl-4-(pyrrolidin-3-ylamino)piperidine-1-carboxylate
  • Tert-butyl 3-methyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 2-methyl-3-(1H-pyrazol-5-ylmethylamino)piperidine-1-carboxylate is unique due to the presence of the pyrazole ring, which imparts specific binding properties and reactivity. This makes it particularly useful in medicinal chemistry for the design of enzyme inhibitors or receptor antagonists.

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